molecular formula C26H26N2O2 B11321330 1-(2-benzyl-1H-benzimidazol-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol

1-(2-benzyl-1H-benzimidazol-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol

Cat. No.: B11321330
M. Wt: 398.5 g/mol
InChI Key: BIARCPXOPSHECZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Benzyl-1H-1,3-benzodiazol-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-benzyl-1H-1,3-benzodiazol-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol typically involves multiple steps:

    Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with benzoic acid derivatives under acidic conditions.

    Benzylation: The benzodiazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Ether Formation: The phenoxy group is introduced via a nucleophilic substitution reaction between a phenol derivative and an appropriate alkyl halide.

    Final Coupling: The final step involves coupling the benzodiazole derivative with the phenoxypropanol derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Benzyl-1H-1,3-benzodiazol-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-benzyl-1H-1,3-benzodiazol-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Benzyl-1H-1,3-benzodiazol-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol: shares structural similarities with other benzodiazole derivatives such as:

Uniqueness

The uniqueness of 1-(2-benzyl-1H-1,3-benzodiazol-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other benzodiazole derivatives.

Properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

1-(2-benzylbenzimidazol-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol

InChI

InChI=1S/C26H26N2O2/c1-2-10-21-13-6-9-16-25(21)30-19-22(29)18-28-24-15-8-7-14-23(24)27-26(28)17-20-11-4-3-5-12-20/h2-9,11-16,22,29H,1,10,17-19H2

InChI Key

BIARCPXOPSHECZ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.